molecular formula C45H57N9O10S2 B1460154 Cholecystokinin Octapeptide (2-8) (desulfated)

Cholecystokinin Octapeptide (2-8) (desulfated)

Cat. No.: B1460154
M. Wt: 948.1 g/mol
InChI Key: CRSGPVVFNHQALK-GIZYWFQPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cholecystokinin (27-33) (non-sulfated) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection agents such as TFA .

Industrial Production Methods: Industrial production of cholecystokinin (27-33) (non-sulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Cholecystokinin (27-33) (non-sulfated) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its methionine residues .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically modified peptides with altered functional groups or cleaved peptide fragments .

Comparison with Similar Compounds

Uniqueness: Cholecystokinin (27-33) (non-sulfated) is unique due to its specific sequence and non-sulfated nature, which affects its receptor binding and physiological effects. Unlike its sulfated counterpart, it does not reduce exploratory behavior in mice, making it a valuable tool for studying the role of sulfation in peptide function .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H57N9O10S2/c1-65-18-16-33(51-41(60)31(46)20-27-12-14-29(55)15-13-27)42(61)49-25-38(56)50-36(22-28-24-48-32-11-7-6-10-30(28)32)44(63)52-34(17-19-66-2)43(62)54-37(23-39(57)58)45(64)53-35(40(47)59)21-26-8-4-3-5-9-26/h3-15,24,31,33-37,48,55H,16-23,25,46H2,1-2H3,(H2,47,59)(H,49,61)(H,50,56)(H,51,60)(H,52,63)(H,53,64)(H,54,62)(H,57,58)/t31-,33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSGPVVFNHQALK-GIZYWFQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H57N9O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

948.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholecystokinin Octapeptide (2-8) (desulfated)
Reactant of Route 2
Cholecystokinin Octapeptide (2-8) (desulfated)
Reactant of Route 3
Cholecystokinin Octapeptide (2-8) (desulfated)
Reactant of Route 4
Cholecystokinin Octapeptide (2-8) (desulfated)
Reactant of Route 5
Cholecystokinin Octapeptide (2-8) (desulfated)
Reactant of Route 6
Cholecystokinin Octapeptide (2-8) (desulfated)

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